Cas no 28737-29-3 (1-ethyl-1H-Indole-2-carboxylic acid)

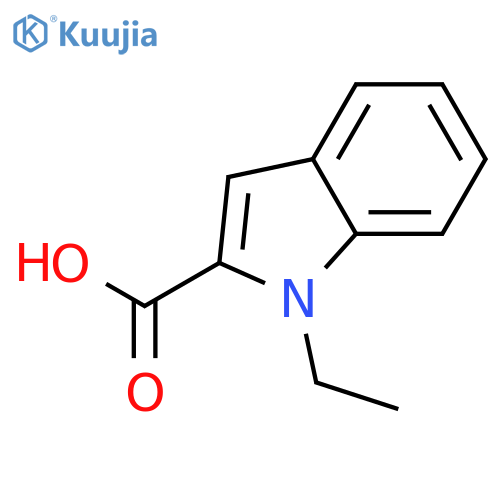

28737-29-3 structure

商品名:1-ethyl-1H-Indole-2-carboxylic acid

CAS番号:28737-29-3

MF:C11H11NO2

メガワット:189.210542917252

MDL:MFCD09037005

CID:1110365

PubChem ID:14384884

1-ethyl-1H-Indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-ethyl-1H-Indole-2-carboxylic acid

- J-017227

- 28737-29-3

- N-ethyl-indole-2-carboxylic acid

- DA-42897

- KS-10638

- CS-0250723

- FPVIIOSXSGECQO-UHFFFAOYSA-N

- AKOS000262806

- 1-ethylindole-2-carboxylic acid

- EN300-52028

- AT23476

- SY175931

- SCHEMBL701976

- A1-17829

- MFCD09037005

- Z335290544

- 1-ethyl-1H-indole-2-carboxylicacid

-

- MDL: MFCD09037005

- インチ: InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h3-7H,2H2,1H3,(H,13,14)

- InChIKey: FPVIIOSXSGECQO-UHFFFAOYSA-N

- ほほえんだ: CCn1c2ccccc2cc1C(=O)O

計算された属性

- せいみつぶんしりょう: 189.078978594g/mol

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 42.2Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 392.1±15.0 °C at 760 mmHg

- じょうきあつ: 0.0±1.0 mmHg at 25°C

1-ethyl-1H-Indole-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-ethyl-1H-Indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-52028-5.0g |

1-ethyl-1H-indole-2-carboxylic acid |

28737-29-3 | 95.0% | 5.0g |

$472.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1215035-1g |

1-Ethyl-1H-indole-2-carboxylic acid |

28737-29-3 | 95% | 1g |

$300 | 2024-06-03 | |

| TRC | E902948-10mg |

1-ethyl-1H-indole-2-carboxylic acid |

28737-29-3 | 10mg |

$ 65.00 | 2022-06-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6904-1G |

1-ethyl-1H-indole-2-carboxylic acid |

28737-29-3 | 95% | 1g |

¥ 1,042.00 | 2023-04-13 | |

| Enamine | EN300-52028-10.0g |

1-ethyl-1H-indole-2-carboxylic acid |

28737-29-3 | 95.0% | 10.0g |

$900.0 | 2025-03-21 | |

| Enamine | EN300-52028-1.0g |

1-ethyl-1H-indole-2-carboxylic acid |

28737-29-3 | 95.0% | 1.0g |

$130.0 | 2025-03-21 | |

| Enamine | EN300-52028-0.1g |

1-ethyl-1H-indole-2-carboxylic acid |

28737-29-3 | 95.0% | 0.1g |

$45.0 | 2025-03-21 | |

| 1PlusChem | 1P00BJJU-1g |

1-ethyl-1H-indole-2-carboxylic acid |

28737-29-3 | 98% | 1g |

$39.00 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321393-1g |

1-Ethyl-1h-indole-2-carboxylic acid |

28737-29-3 | 98% | 1g |

¥825.00 | 2024-05-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6904-25g |

1-ethyl-1H-indole-2-carboxylic acid |

28737-29-3 | 97% | 25g |

¥5040.0 | 2024-04-20 |

1-ethyl-1H-Indole-2-carboxylic acid 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

28737-29-3 (1-ethyl-1H-Indole-2-carboxylic acid) 関連製品

- 16136-58-6(1-methyl-1H-indole-2-carboxylic acid)

- 10441-26-6(1-Acetylindole-2-carboxylic Acid)

- 17017-71-9(1-Benzyl-1H-indole-2-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28737-29-3)1-ethyl-1H-Indole-2-carboxylic acid

清らかである:99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g

価格 ($):189.0/316.0/632.0/947.0